

Spectroscopic Profile of Octyl Methacrylate: A Technical Guide

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Compound of Interest

Compound Name: Octyl methacrylate

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **octyl methacrylate**, a key monomer in various industrial and biomedical applications. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols and a visual representation of the analytical workflow. The information herein is intended to support researchers in material science, polymer chemistry, and drug development in the identification, characterization, and quality control of **octyl methacrylate**.

Spectroscopic Data

The following sections summarize the key spectroscopic data for **octyl methacrylate**. The data is presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **octyl methacrylate**. Both ^1H and ^{13}C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Table 1: ^1H NMR Spectroscopic Data for **Octyl Methacrylate**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~6.10	s	1H	=CH ₂ (cis to C=O)
~5.55	s	1H	=CH ₂ (trans to C=O)
~4.10	t	2H	-O-CH ₂ -
~1.95	s	3H	-CH ₃
~1.65	quintet	2H	-O-CH ₂ -CH ₂ -
~1.30	m	10H	-(CH ₂) ₅ -
~0.90	t	3H	-CH ₂ -CH ₃

Note: 's' denotes singlet, 't' denotes triplet, 'quintet' denotes quintet, and 'm' denotes multiplet. Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

Table 2: ^{13}C NMR Spectroscopic Data for **Octyl Methacrylate**

Chemical Shift (δ) ppm	Assignment
~167.5	C=O (ester carbonyl)
~136.5	=C(CH ₃)-
~125.0	=CH ₂
~65.0	-O-CH ₂ -
~31.8	-CH ₂ - (octyl chain)
~29.2	-CH ₂ - (octyl chain)
~28.6	-CH ₂ - (octyl chain)
~25.9	-CH ₂ - (octyl chain)
~22.7	-CH ₂ - (octyl chain)
~18.4	-C(CH ₃)=
~14.1	-CH ₃ (octyl chain)

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in **octyl methacrylate**. The characteristic absorption bands confirm the presence of the ester and alkene moieties.

Table 3: FT-IR Spectroscopic Data for **Octyl Methacrylate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2955-2855	Strong	C-H stretch (alkane)
~1720	Strong	C=O stretch (ester)
~1638	Medium	C=C stretch (alkene)
~1455	Medium	C-H bend (alkane)
~1320-1300	Medium	C-O stretch (ester)
~1160	Strong	C-O stretch (ester)
~940	Medium	=C-H bend (out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **octyl methacrylate**, aiding in its identification and structural confirmation. The data presented is for electron ionization (EI) mass spectrometry.

Table 4: Mass Spectrometry Data for **Octyl Methacrylate**

m/z	Relative Intensity (%)	Assignment
198	~5	[M] ⁺ (Molecular ion)
142	~10	[M - C ₄ H ₆] ⁺
113	~20	[M - C ₆ H ₁₃] ⁺
87	~40	[CH ₂ =C(CH ₃)COOCH ₂] ⁺
69	100	[CH ₂ =C(CH ₃)CO] ⁺ (Base Peak)
41	~80	[C ₃ H ₅] ⁺

Experimental Protocols

The following sections outline the general methodologies for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

Sample Preparation: A solution of **octyl methacrylate** is prepared by dissolving approximately 10-20 mg of the neat liquid in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl_3), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing.

Data Acquisition:

- ^1H NMR: The ^1H NMR spectrum is typically acquired on a 300 MHz or higher field NMR spectrometer. Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected proton chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-5 seconds.
- ^{13}C NMR: The ^{13}C NMR spectrum is acquired on the same spectrometer, often at a frequency of 75 MHz or higher. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is required.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like **octyl methacrylate**, a neat spectrum is typically obtained. A single drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

Data Acquisition: The spectrum is recorded using a Fourier-transform infrared (FT-IR) spectrometer. A background spectrum of the clean salt plates is first collected and automatically subtracted from the sample spectrum. The data is typically collected over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .

Mass Spectrometry (MS)

Sample Introduction and Ionization: **Octyl methacrylate** is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation from any impurities. Electron

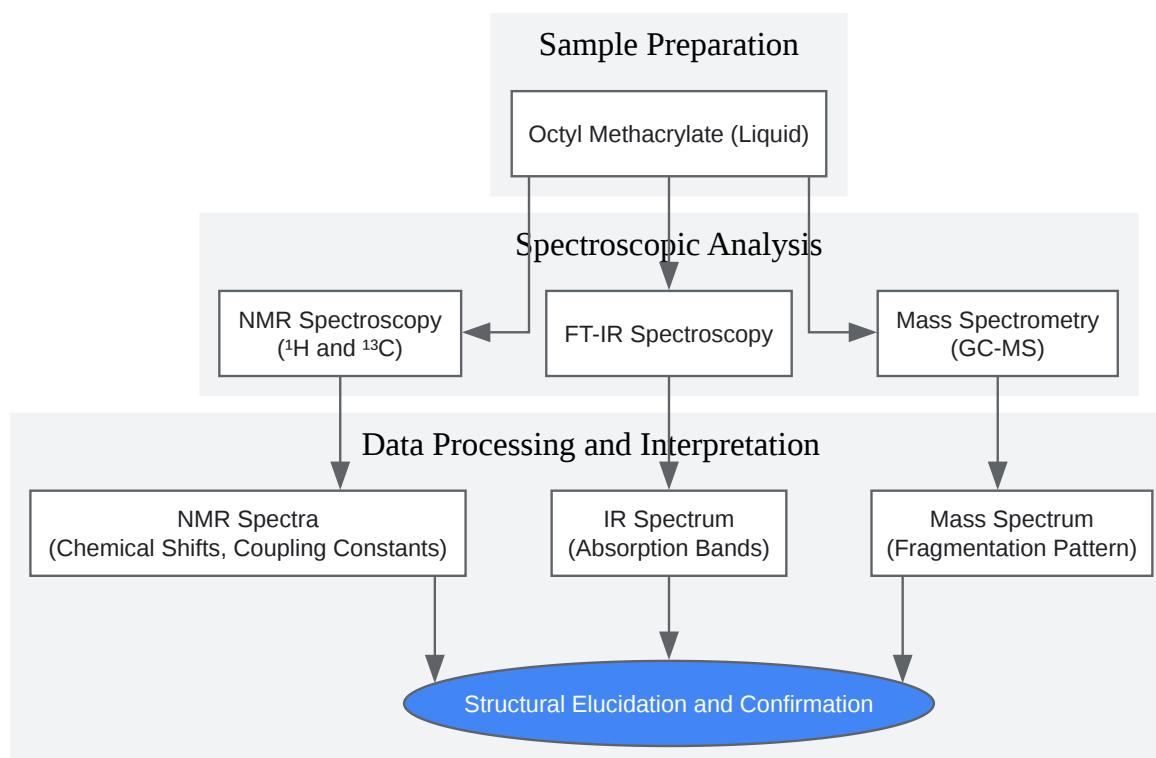
ionization (EI) at a standard energy of 70 eV is used to generate the molecular ion and fragment ions.

Data Acquisition:

- GC-MS Method: A capillary column suitable for the analysis of esters (e.g., a non-polar or medium-polarity column) is used. A temperature program is employed to ensure good separation, for instance, starting at a low temperature (e.g., 50°C) and ramping up to a higher temperature (e.g., 250°C). The mass spectrometer scans a mass-to-charge (m/z) range, for example, from 35 to 300 amu.

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **octyl methacrylate**.



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Caption: General workflow for the spectroscopic analysis of **octyl methacrylate**.

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